N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS No.: 2034598-91-7
Cat. No.: VC5995560
Molecular Formula: C15H22N6O4S
Molecular Weight: 382.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034598-91-7 |
|---|---|
| Molecular Formula | C15H22N6O4S |
| Molecular Weight | 382.44 |
| IUPAC Name | N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C15H22N6O4S/c1-3-25-15-13-19-18-12(21(13)9-6-16-15)10-17-14(22)11-4-7-20(8-5-11)26(2,23)24/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,22) |
| Standard InChI Key | OGWNPBXIIJCMDE-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-((8-ethoxy-[1, triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide belongs to the piperidine-carboxamide class, with a molecular formula of and a molecular weight of 382.44 g/mol . Its IUPAC name, N-[(8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide, reflects three critical domains:
-
Triazolo[4,3-a]pyrazine core: A bicyclic system with nitrogen atoms at positions 1, 2, 4, and 8, modified by an ethoxy group at position 8.
-
Piperidine-4-carboxamide backbone: A six-membered nitrogen-containing ring with a carboxamide substituent at position 4.
-
Methylsulfonyl group: A sulfone moiety attached to the piperidine nitrogen, enhancing electrophilicity and potential protein-binding interactions .
The compound’s SMILES string, CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C, encodes its connectivity, emphasizing the ethoxy-triazolo-pyrazine unit linked via a methylene bridge to the piperidine-carboxamide scaffold .
Table 1: Physicochemical Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-((8-ethoxy-[1, triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves multi-step organic reactions, typically including:
-
Triazolo-pyrazine Core Formation: Cyclocondensation of hydrazine derivatives with pyrazine precursors under controlled temperatures (80–120°C) to form the bicyclic system.
-
Ethoxy Group Introduction: Alkylation at position 8 using ethylating agents like iodoethane in the presence of a base (e.g., potassium carbonate).
-
Methylene Bridge Installation: Nucleophilic substitution or reductive amination to attach the methylene linker between the triazolo-pyrazine and piperidine moieties.
-
Sulfonylation: Treatment of the piperidine nitrogen with methanesulfonyl chloride to introduce the methylsulfonyl group .
Yield optimization relies on solvent selection (e.g., DMF or THF), catalyst use (e.g., palladium for cross-coupling), and reaction duration.
Reactivity Profile
The compound’s functional groups dictate its chemical behavior:
-
Triazolo-pyrazine Core: Participates in electrophilic substitution at electron-deficient positions, enabling further derivatization.
-
Methylsulfonyl Group: Acts as a strong electron-withdrawing group, stabilizing negative charges and enhancing binding to cationic protein residues .
-
Piperidine Ring: Undergoes conformational changes that may influence receptor binding kinetics.
Biological Activity and Mechanistic Hypotheses
Putative Targets
While direct target validation studies are absent, structural analogs suggest potential interactions with:
-
Kinases: The triazole and sulfone groups may compete with ATP in kinase binding pockets, akin to imatinib’s mechanism.
-
G Protein-Coupled Receptors (GPCRs): Piperidine derivatives frequently modulate GPCRs involved in neurological disorders.
-
Epigenetic Regulators: Sulfone-containing compounds often inhibit histone deacetylases (HDACs) or DNA methyltransferases .
Pharmacodynamic Considerations
-
Lipophilicity: The ethoxy and methylsulfonyl groups enhance membrane permeability, potentially improving CNS penetration .
-
Metabolic Stability: Piperidine N-sulfonylation may reduce cytochrome P450-mediated oxidation, prolonging half-life.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Analogues
Future Research Directions
-
Target Deconvolution: High-throughput screening against kinase and epigenetic libraries to identify primary targets.
-
ADME Profiling: Pharmacokinetic studies to assess oral bioavailability, plasma protein binding, and metabolic pathways .
-
In Vivo Efficacy: Testing in disease models (e.g., cancer xenografts, neuroinflammatory assays) to validate therapeutic potential.
-
Toxicology: Acute and chronic toxicity assessments to establish safety margins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume